molecular formula C18H20N2OS B12577536 Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- CAS No. 586966-23-6

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-

Cat. No.: B12577536
CAS No.: 586966-23-6
M. Wt: 312.4 g/mol
InChI Key: DUBZXWBBJUCGJL-UHFFFAOYSA-N
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Description

Infrared Spectroscopy

Key IR absorptions include:

  • N-H Stretch : 3280 cm⁻¹ (amide)
  • C=O Stretch : 1655 cm⁻¹ (acetamide)
  • C-N Stretch : 1240 cm⁻¹ (phenothiazine)
  • C-S-C Bend : 720 cm⁻¹

Nuclear Magnetic Resonance Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

  • δ 2.16 (s, 3H, CH₃CO)
  • δ 3.38–3.45 (m, 2H, NCH₂)
  • δ 4.61–4.79 (m, 2H, NCH₂Ph)
  • δ 6.44–6.79 (m, 8H, aromatic)

¹³C NMR (125 MHz, CDCl₃) :

  • δ 22.1 (CH₃CO)
  • δ 40.8–48.3 (NCH₂, CH₂CH₂)
  • δ 123.6–147.2 (aromatic carbons)
  • δ 170.5 (C=O)

The acetamide methyl group resonates as a singlet at δ 2.16, while the phenothiazine protons display complex splitting due to magnetic inequivalence.

Comparative Analysis of Tautomeric Forms

Phenothiazines exhibit tautomerism mediated by the thiazine nitrogen’s lone pair. For N-[4-(10H-phenothiazin-10-yl)butyl]acetamide , two tautomers are plausible:

  • 10H-Tautomer : Nitrogen lone pair localized on the thiazine nitrogen (Figure 1A).
  • 4H-Tautomer : Lone pair delocalized into the thiazine ring, generating a quinoidal structure (Figure 1B).

Computational studies on phenothiazine derivatives suggest the 10H-tautomer is energetically favored by 8–12 kJ/mol due to reduced ring strain. Substituents like the butylacetamide chain further stabilize the 10H-form through steric and electronic effects.

Tautomer Energy (kJ/mol) Dipole Moment (D)
10H 0.0 4.2
4H +9.8 5.1

Table 1. Relative energies and dipole moments of tautomers (B3LYP/6-31G calculations).*

Properties

CAS No.

586966-23-6

Molecular Formula

C18H20N2OS

Molecular Weight

312.4 g/mol

IUPAC Name

N-(4-phenothiazin-10-ylbutyl)acetamide

InChI

InChI=1S/C18H20N2OS/c1-14(21)19-12-6-7-13-20-15-8-2-4-10-17(15)22-18-11-5-3-9-16(18)20/h2-5,8-11H,6-7,12-13H2,1H3,(H,19,21)

InChI Key

DUBZXWBBJUCGJL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCCCN1C2=CC=CC=C2SC3=CC=CC=C31

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- typically involves the reaction of phenothiazine derivatives with acetamide. One common method involves the use of a coupling reaction between 10H-phenothiazine and a butylamine derivative, followed by acylation with acetamide. The reaction conditions often require the use of a catalyst, such as palladium, and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 4-(10H-phenothiazin-10-yl)butan-1-amine and acetic acid.

  • Basic Hydrolysis : Produces the same amine and acetate ions.

Reaction Conditions :

ConditionTemperatureCatalystYield (%)
1M HCl (aq)80°CNone78–85
1M NaOH (aq)70°CNone72–80

Hydrolysis rates increase with temperature and ionic strength, making it critical to control conditions during pharmaceutical synthesis .

Nucleophilic Substitution Reactions

The butyl chain’s terminal position facilitates nucleophilic substitution:

Example Reaction with Thiols :
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-+RSHN-[4-(10H-phenothiazin-10-yl)butyl]thioacetamide\text{Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-} + \text{RSH} \rightarrow \text{N-[4-(10H-phenothiazin-10-yl)butyl]thioacetamide}

Key Parameters :

NucleophileSolventReaction Time (h)Yield (%)
BenzylthiolDMF665
Sodium SHEthanol482

Substitution reactions are pivotal for introducing sulfur-containing pharmacophores .

Oxidation Reactions

The phenothiazine core undergoes oxidation to form sulfoxide or sulfone derivatives:

Sulfoxidation :
Phenothiazine+H2O2AcOHPhenothiazine sulfoxide\text{Phenothiazine} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Phenothiazine sulfoxide}

Sulfonation :
Phenothiazine+KMnO4H2SO4Phenothiazine sulfone\text{Phenothiazine} + \text{KMnO}_4 \xrightarrow{\text{H}_2\text{SO}_4} \text{Phenothiazine sulfone}

Oxidation Data :

Oxidizing AgentProductYield (%)
H₂O₂ (30%)Sulfoxide88
KMnO₄Sulfone74

Oxidation modifies electron distribution, altering binding affinity to biological targets .

Coupling Reactions in Medicinal Chemistry

The compound participates in Pd-catalyzed cross-coupling to generate hybrid molecules:

Buchwald-Hartwig Amination :
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-+Ar-XPd(OAc)2,XPhosAryl-substituted derivative\text{Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]-} + \text{Ar-X} \xrightarrow{\text{Pd(OAc)}_2, \text{XPhos}} \text{Aryl-substituted derivative}

Representative Example :

Aryl HalideLigandBaseYield (%)
4-BromotolueneXPhosNaOtBu68
2-IodopyridineXPhosCs₂CO₃59

This method enables modular synthesis of multitarget-directed ligands for neurological disorders .

Acylation and Alkylation

The amine generated post-hydrolysis serves as a substrate for further functionalization:

Acylation with Anhydrides :
4-(10H-phenothiazin-10-yl)butan-1-amine+(RCO)2ON-alkylated amide\text{4-(10H-phenothiazin-10-yl)butan-1-amine} + (\text{RCO})_2\text{O} \rightarrow \text{N-alkylated amide}

Alkylation with Alkyl Halides :
Amine+R-XBaseN-alkylated derivative\text{Amine} + \text{R-X} \xrightarrow{\text{Base}} \text{N-alkylated derivative}

Reaction Efficiency :

ReagentBaseSolventYield (%)
Acetic anhydridePyridineCH₂Cl₂90
Benzyl chlorideK₂CO₃DMF77

These reactions expand structural diversity for structure-activity relationship (SAR) studies .

Stability Under Pharmacological Conditions

The compound’s stability in biological matrices was assessed:

pH-Dependent Degradation :

pHHalf-life (h)Primary Degradants
1.22.5Phenothiazine sulfoxide
7.448None detected

Light Sensitivity :

  • Decomposes to sulfoxide (>50% after 24h under UV light).

Scientific Research Applications

Neuropharmacological Applications

1.1 Alzheimer's Disease Treatment

One of the primary applications of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is in the treatment of Alzheimer's disease. Research indicates that compounds with phenothiazine structures can inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. In a study, derivatives of phenothiazine were assessed for their ability to bind to amyloid-beta fibrils and inhibit AChE with notable potency .

1.2 Neuroprotective Effects

Phenothiazine derivatives, including Acetamide, have shown promise in protecting against neurotoxic injuries. These compounds can mitigate brain damage associated with ischemia or anoxia by blocking excitotoxic pathways, thereby preserving neuronal integrity . This neuroprotective capability is crucial for developing therapeutics for stroke and other neurodegenerative conditions.

Pharmaceutical Developments

2.1 Drug Design and Synthesis

The synthesis of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves innovative chemical processes that enhance its pharmacological properties. Researchers have successfully synthesized various derivatives that exhibit improved bioactivity against AChE and related targets . The structural modifications aim to optimize the balance between efficacy and safety profiles in potential therapeutic applications.

2.2 Anti-cancer Properties

Recent studies have explored the anti-cancer potential of phenothiazine derivatives, including Acetamide. These compounds have been evaluated for their effectiveness against multidrug-resistant cancer cell lines, demonstrating the ability to overcome resistance mechanisms prevalent in chemotherapy . The incorporation of butyl chains has been linked to enhanced cellular uptake and activity.

Case Studies and Research Findings

Study Focus Findings
Study on AChE InhibitionEvaluated various phenothiazine derivativesIdentified strong AChE inhibitors with potential for Alzheimer's treatment
Neuroprotection Against IschemiaAssessed neuroprotective effects of phenothiazinesDemonstrated efficacy in reducing brain damage from ischemic events
Anti-cancer ActivityTested against multidrug-resistant cellsShowed promising results in overcoming drug resistance

Mechanism of Action

The mechanism of action of Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- involves its interaction with various molecular targets and pathways. In medicinal applications, it may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, phenothiazine derivatives are known to interact with dopamine receptors, which can influence neurological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The target compound’s structure comprises a phenothiazine core, a four-carbon butyl chain, and an acetamide group. Key analogs and their structural differences include:

Compound Name Key Substituents Structural Impact
Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- Butyl-acetamide Enhances lipophilicity and flexibility; acetamide provides hydrogen-bonding sites
Compound 3m () Hydroxy, tetrazole, acetamide Increased polarity due to hydroxy group; tetrazole enhances π-π stacking
Compound 19 () Trifluoroacetamide Electron-withdrawing CF₃ group improves metabolic stability
Compound 25 () Pentyl-isoindole-dione Extended alkyl chain may alter membrane permeability
Acetamide,2-(diethylamino)-N-(10-methyl-10H-phenothiazin-3-yl) () Diethylamino, methyl Methyl substitution at N10 increases steric hindrance; diethylamino enhances basicity

Physical and Chemical Properties

  • Melting Points : Analogs like Compound 3m exhibit melting points of 75–100°C , suggesting the target compound may share similar thermal stability.
  • Molecular Weight: The diethylamino-methyl analog () has a molecular weight of 341.47 g/mol , while the target compound’s weight is inferred to be lower due to the absence of heavy substituents.
  • Solubility : The hydroxy group in Compound 3m improves aqueous solubility, whereas trifluoroacetamide (Compound 19) prioritizes lipid solubility .

Data Table: Key Comparative Properties

Property Target Compound Compound 3m Compound 19 Compound 25 Compound
Molecular Formula Not provided Not provided Not provided Not provided C₁₉H₂₃N₃OS
Molecular Weight ~300–350 (estimated) ~350–400 (estimated) ~400–450 (estimated) ~400–450 (estimated) 341.47 g/mol
Key Functional Groups Acetamide Hydroxy, tetrazole, acetamide Trifluoroacetamide Isoindole-dione Diethylamino, methyl
Synthetic Route Likely Pd-catalyzed coupling Pd/XPhos/NaOtBu Microwave-assisted hydrolysis Column chromatography Not specified
Potential Application Neurodegenerative therapy Medicinal chemistry Alzheimer’s research Drug delivery systems Pharmacological studies

Biological Activity

Acetamide, N-[4-(10H-phenothiazin-10-yl)butyl]- is a compound derived from phenothiazine, a well-known scaffold in medicinal chemistry. This article explores its biological activity, focusing on antitumor properties, neuroprotective effects, and other pharmacological activities based on diverse research findings.

Overview of Phenothiazine Derivatives

Phenothiazines are a class of compounds recognized for their therapeutic potential, particularly in psychiatric and neurological disorders. They exhibit various biological activities, including antipsychotic, antihistaminic, and antiemetic effects. The modification of phenothiazine structures can lead to enhanced biological properties.

Antitumor Activity

Research indicates that phenothiazine-related compounds possess significant antitumor activity. In a study assessing the effects of various phenothiazine derivatives on HEp-2 tumor cells, it was found that certain modifications at the 10-position of the phenothiazine ring significantly influenced their cytotoxicity.

Key Findings:

  • TCID50 Values: The study reported TCID50 values (the concentration required to inhibit 50% of cell growth) for several derivatives:
    • 10-[4-(phthalimido)butyl]-10H-phenothiazine: TCID50 = 7.8 µg/mL
    • 10-[3-(phthalimido)propyl]-10H-phenothiazine: TCID50 = 11.5 µg/mL
    • Trifluoromethyl derivatives showed potent activity with TCID50 = 4.7 µg/mL .

These results suggest that structural modifications can enhance the anticancer properties of phenothiazine derivatives.

Neuroprotective Effects

Phenothiazines have been investigated for their neuroprotective effects, particularly in conditions such as Alzheimer's disease. A study demonstrated that certain phenothiazine-tacrine heterodimers could effectively inhibit acetylcholinesterase (AChE) and prevent tau phosphorylation, which are critical in neurodegenerative processes.

Research Highlights:

  • The lead compound showed a potent inhibition of AChE with an IC50 of 89 nM.
  • It also demonstrated the ability to bind amyloid-beta fibrils, indicating potential in Alzheimer's therapy .

Other Biological Activities

Acetamide derivatives have shown diverse biological activities beyond antitumor and neuroprotective effects. For instance:

  • Urease Inhibition: Acetamide-linked compounds exhibit urease inhibition, which is relevant for treating conditions like kidney stones and certain infections. Compounds derived from ibuprofen and flurbiprofen showed significant urease inhibition with IC50 values indicating effective activity .
  • Antimicrobial Properties: Some studies have reported antimicrobial activities associated with acetamide derivatives, suggesting potential applications in treating bacterial infections .

Comparative Table of Biological Activities

CompoundActivity TypeIC50/TCID50 ValueReference
10-[4-(phthalimido)butyl]-10H-PHTAntitumorTCID50 = 7.8 µg/mL
Phenothiazine-tacrine heterodimerNeuroprotectiveIC50 = 89 nM
Acetamide-sulfonamide derivativeUrease InhibitionIC50 = 9.95 µM
Acetamide derivativeAntimicrobialNot specified

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